N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine
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Overview
Description
N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine: is a chemical compound with the molecular formula C10H15N3 It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine typically involves the reaction of 2,6-diaminopyridine with formaldehyde and formic acid. The reaction proceeds through a series of steps, including cyclization and methylation, to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties .
Medicine: The compound is being investigated for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-1-naphthalenamine: A structurally similar compound with different functional groups.
N,N-Dimethylaniline: Another dimethylamine derivative with different ring structures.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A compound with similar dimethylamine functionality but different ring systems.
Uniqueness: N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine is unique due to its specific ring structure and the presence of both dimethylamine and naphthyridine functionalities. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(2)10-9-4-5-11-7-8(9)3-6-12-10/h3,6,11H,4-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEHNFROJUORHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225137-26-6 |
Source
|
Record name | N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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